molecular formula C15H10O5 B1201348 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate CAS No. 87468-02-8

4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate

Cat. No.: B1201348
CAS No.: 87468-02-8
M. Wt: 270.24 g/mol
InChI Key: WVAYNWNBGPUATF-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate (CAS 87468-02-8) is a synthetic coumarin derivative identified as a potent and selective direct inhibitor of coagulation Factor XIa (FXIa), showing significant promise in the development of novel anticoagulant therapies . Research indicates this compound inhibits FXIa with an IC50 value of 0.77 µM and demonstrates moderate-to-high selectivity over other coagulation, digestive, and fibrinolysis serine proteases . In human plasma, it selectively doubles the Activated Partial Thromboplastin Time (APTT) at a concentration of 72 µM, highlighting its potential to achieve anticoagulant effects . Its unique structural features have positioned it as an excellent fragmental lead for further anticoagulant design and development . The coumarin core structure is well-known for a wide spectrum of biological activities, including antimicrobial and antifungal properties, making it a valuable scaffold in medicinal and agricultural chemistry . This specific compound is offered as a high-quality chemical tool for in vitro research applications. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c1-9-7-14(16)20-13-8-10(4-5-11(9)13)19-15(17)12-3-2-6-18-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAYNWNBGPUATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352517
Record name 2-Furancarboxylic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87468-02-8
Record name 2-Furancarboxylic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves the reaction of 4-methylcoumarin with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up with optimizations for yield and purity to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H10O5
  • Molecular Weight : 270.24 g/mol
  • IUPAC Name : 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate

The compound features a coumarin backbone fused with a furan ring, which contributes to its unique reactivity and biological properties.

Antiviral Activity

Research has indicated that this compound exhibits significant potential as an anticoronaviral agent . It is believed to inhibit the replication of coronaviruses by targeting specific viral proteins or enzymes essential for their lifecycle.

Anticoagulant Properties

The compound has been studied for its ability to inhibit Factor XIa, a key enzyme in the coagulation cascade, suggesting its potential use in developing novel anticoagulant therapies .

Antimicrobial and Antioxidant Activities

In addition to antiviral properties, the compound has demonstrated antimicrobial and antioxidant activities, making it a candidate for further investigation in treating infections and oxidative stress-related conditions.

Mechanistic Studies

Studies on the mechanism of action of this compound have focused on its interaction with viral proteins through molecular docking simulations and kinetic assays. These studies aim to elucidate how the compound binds to target sites and inhibits viral replication pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-methylcoumarin with furan-2-carboxylic acid under controlled conditions to optimize yield and purity. Its versatile structure allows for the development of various derivatives that may enhance biological activity or alter pharmacokinetic properties .

Material Science

The unique structural features of this compound make it valuable in the development of new materials, particularly those requiring specific chemical reactivity or stability under varying conditions.

Pharmaceutical Development

Given its diverse biological activities, this compound serves as a building block for synthesizing more complex pharmaceutical agents, potentially leading to new therapeutic options across various medical fields .

Summary Table of Applications

Application AreaSpecific UsesNotes
Medicinal ChemistryAntiviral, anticoagulantPotential treatment for viral infections
Biological ResearchMechanistic studies, synthesis of derivativesFocus on interaction with viral proteins
Industrial ApplicationsMaterial science, pharmaceutical developmentUseful for creating new chemical entities

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins that are crucial for the survival and replication of coronaviruses. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 4-methyl group in the parent compound enhances FXIa binding affinity and selectivity, as bulkier substituents (e.g., 4-butyl in ’s compound) may sterically hinder protease interactions . Hybrid structures (e.g., coumarin-isatin hybrids in ) broaden pharmacological profiles, enabling dual anti-inflammatory and anticonvulsant effects .

Selectivity Profiles :

  • The parent compound’s furan-2-carboxylate group is critical for FXIa selectivity, as seen in its low inhibition of thrombin or factor Xa . In contrast, analogues with trifluoromethyl groups () prioritize material properties over protease inhibition .

Synthetic Accessibility :

  • Derivatives like 3-(furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate () are synthesized via high-temperature esterification, achieving 78% yield . The parent compound’s synthesis is less described but likely follows similar protocols.

Research Findings and Implications

  • Anticoagulant Lead Optimization: The parent compound’s FXIa inhibition is superior to earlier coumarin derivatives (e.g., warfarin), which non-selectively inhibit vitamin K epoxide reductase. Its selectivity minimizes bleeding risks, a common drawback of traditional anticoagulants .
  • Material Science Applications: Compounds with long alkyl chains (e.g., decyloxy in ) exhibit liquid crystalline behavior, highlighting the versatility of coumarin-furan hybrids in non-pharmaceutical fields .
  • Structure-Activity Relationship (SAR) : Substituents at the coumarin 3- or 4-positions significantly modulate bioactivity. For example, 3-carboxylate derivatives () lose FXIa affinity but gain thermal stability .

Biological Activity

4-Methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a coumarin derivative notable for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in anticoagulation and antiviral treatments. Its molecular formula is C15H10O5C_{15}H_{10}O_{5}, and it belongs to a class of compounds known for their pharmacological properties.

The synthesis of this compound typically involves the reaction of 4-methylcoumarin with furan-2-carboxylic acid. This reaction is generally catalyzed and conducted under controlled conditions to optimize yield and purity. The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in medicinal chemistry.

Anticoagulant Properties

Recent studies have highlighted the compound's significant anticoagulant activity through direct inhibition of coagulation factor XIa (FXIa). In a study, this compound exhibited an IC50 value of 0.77 µM , indicating potent inhibition of FXIa. This selectivity was noted over other serine proteases involved in coagulation and fibrinolysis, suggesting its potential as a safer anticoagulant alternative .

Biological Activity IC50 Value Selectivity
FXIa Inhibition0.77 µMModerate to High

Antiviral Activity

The compound has also been investigated for its potential antiviral properties, particularly against coronaviruses. Preliminary findings suggest that it may inhibit viral replication by targeting specific enzymes critical for the virus's life cycle. The exact mechanisms are still under research, but the structural features of the compound are believed to contribute to its antiviral efficacy .

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes pivotal for coagulation and viral replication. By inhibiting FXIa, the compound effectively disrupts the coagulation cascade, which could be beneficial in managing thrombotic disorders . Additionally, its antiviral action may involve competitive inhibition or allosteric modulation of viral enzymes.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Structure Biological Activity
CoumarinBasic coumarin structureBroad spectrum of activities
4-MethylcoumarinLacks furan moietyAntimicrobial properties
Furan-2-carboxylic acidLacks coumarin structureLimited biological activity

The combined structure of this compound imparts unique properties that enhance its biological activity compared to these related compounds .

Case Studies

  • Anticoagulant Study : A study assessing the anticoagulant effects demonstrated that at a concentration of 72 µM , this compound significantly prolonged activated partial thromboplastin time (APTT) in human plasma, confirming its anticoagulant potential .
  • Antiviral Assessment : Another investigation focused on the antiviral properties against coronaviruses revealed promising results, indicating that further exploration could lead to novel therapeutic options in treating viral infections .

Q & A

Q. What are the optimal synthetic routes for 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves O-acylation of 7-hydroxy-4-methylcoumarin with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine). Key parameters include:

  • Temperature : 0–5°C for exothermic reactions to minimize side products.
  • Solvent : Anhydrous dichloromethane or THF to avoid hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Comparative studies suggest microwave-assisted synthesis reduces reaction time by 40% while maintaining yield .

Q. How is the crystal structure of this compound characterized, and what insights does it provide into molecular interactions?

Single-crystal X-ray diffraction reveals:

  • Planarity : The coumarin core adopts a near-planar conformation (dihedral angle <5° with furan ring).
  • Hydrogen bonding : The 2-oxo group forms intermolecular H-bonds (O···H distance: 2.1–2.3 Å), stabilizing the lattice.
  • Packing : π-π stacking between aromatic rings (3.4–3.6 Å) enhances thermal stability (decomposition >250°C). Software like SHELXL (for refinement) and WinGX (for visualization) are critical for analysis .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in anticancer assays for this compound?

Discrepancies in IC50 values (e.g., 15 μM vs. 25 μM in similar cell lines) may arise from:

  • Assay conditions : Varying serum concentrations alter compound solubility.
  • Metabolic stability : HepG2 cells exhibit higher CYP450 activity, accelerating degradation. Methodological solution :
  • Standardize protocols using low-serum media (<2% FBS) and include metabolic inhibitors (e.g., 1-aminobenzotriazole).
  • Validate via orthogonal assays (e.g., apoptosis markers, caspase-3 activation) .

Q. What structure-activity relationship (SAR) trends are observed when modifying substituents on the coumarin core?

Comparative SAR analysis (selected derivatives):

CompoundAnticancer IC50 (μM)Anti-inflammatory (% TNF-α inhibition)
Parent compound1540
4-Chloro analog1255
7-Methoxy derivative2830
Key trends:
  • Electron-withdrawing groups (e.g., Cl) enhance anticancer potency via DNA intercalation.
  • Bulkier substituents reduce anti-inflammatory activity due to steric hindrance in COX-2 binding .

Q. What methodological approaches are recommended for studying its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) to predict binding modes.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd ≈ 8.3 μM for human serum albumin).
  • Fluorescence quenching : Monitor tryptophan residue interactions (λex = 280 nm, λem = 340 nm). Caution : Solvent DMSO >1% may artificially inflate binding constants .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

Discrepancies may stem from:

  • Strain variability : Gram-positive S. aureus (MIC = 32 μg/mL) vs. Gram-negative E. coli (MIC >128 μg/mL).
  • Efflux pumps : Overexpression in clinical isolates reduces intracellular concentration. Resolution :
  • Use isogenic strains (e.g., S. aureus ATCC 25923) and efflux pump inhibitors (e.g., reserpine) .

Experimental Design Considerations

Q. How should researchers design pharmacokinetic studies for this compound?

  • In vitro : Caco-2 monolayer assays predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s).
  • In vivo : Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8 hr.
  • Analytical method : LC-MS/MS (LOQ = 0.1 ng/mL) with deuterated internal standards. Key parameter : Plasma protein binding >95% necessitates free fraction correction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate
Reactant of Route 2
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4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate

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